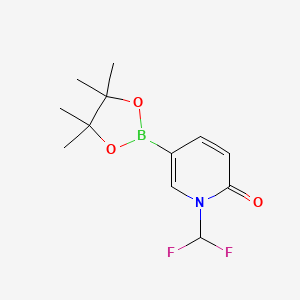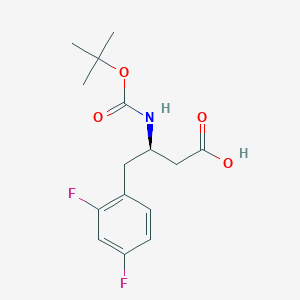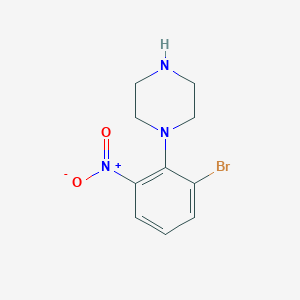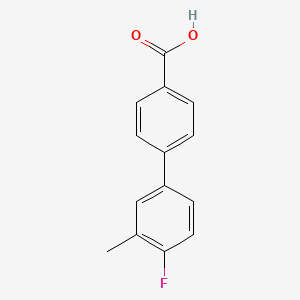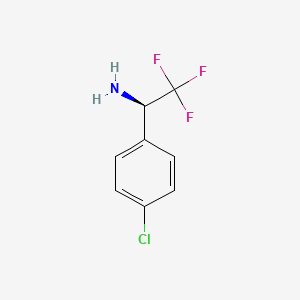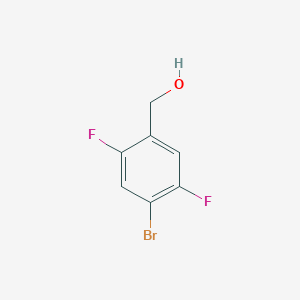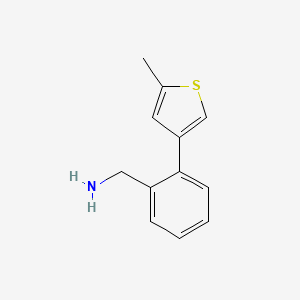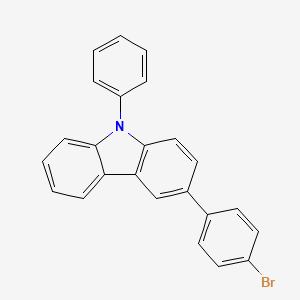
2-Brom-9-phenyl-9H-carbazol
Übersicht
Beschreibung
2-Bromo-9-phenyl-9H-carbazole is a useful research compound. Its molecular formula is C18H12BrN and its molecular weight is 322.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-9-phenyl-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-9-phenyl-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-9-phenyl-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Elektronik und OLEDs
2-Brom-9-phenyl-9H-carbazol: wird im Bereich der organischen Elektronik, insbesondere bei der Entwicklung von organischen Leuchtdioden (OLEDs) weit verbreitet eingesetzt. Seine molekulare Struktur ermöglicht einen effizienten Ladungstransport, was es zu einem idealen Material für die Verwendung als Lochtransportmaterial in OLEDs macht. Diese Verbindung trägt zur Verbesserung der Geräteleistung bei, einschließlich höherer Helligkeit und längerer Betriebsstabilität.
Photovoltaik-Bauelemente
Im Bereich der Solarenergie dient This compound als Schlüsselkomponente bei der Synthese von Materialien für Farbstoffsolarzellen (DSSCs) . Seine starke Absorption und guten elektrochemischen Eigenschaften erleichtern die Umwandlung von Sonnenenergie in Elektrizität und spielen somit eine entscheidende Rolle für die Effizienz von Photovoltaik-Bauelementen.
Biosensoren
Die elektroaktive Natur der Verbindung macht sie für die Integration in Biosensoren geeignet. Durch Modifizierung von Elektroden mit Polymeren, die von This compound abgeleitet sind, können Forscher empfindliche Biosensoren für die Detektion verschiedener biologischer und chemischer Substanzen entwickeln .
Elektrochemische Transistoren
This compound: Derivate werden verwendet, um leitfähige Polymere zu erzeugen, die eine hohe Ladungsträgermobilität aufweisen. Diese Materialien sind vielversprechend für den Einsatz in elektrochemischen Transistoren, die wichtige Komponenten bei der Entwicklung flexibler und tragbarer elektronischer Geräte sind .
Korrosionsschutz
Die Derivate der Verbindung wurden auf ihr Potenzial im Bereich des Korrosionsschutzes untersucht. Sie können in Beschichtungen integriert werden, um Metalle vor Korrosion zu schützen, was besonders in rauen Umgebungsbedingungen von Vorteil ist .
Wiederaufladbare Batterien
Im Bereich der Energiespeicherung ist This compound ein Kandidat für die Herstellung von Materialien für wiederaufladbare Batterien. Seine stabilen elektrochemischen Eigenschaften können zur Entwicklung von Batterien mit verbesserter Kapazität und Langlebigkeit führen .
Wirkmechanismus
Target of Action
It is known that this compound is used as a reactant for the preparation of oled screens and electronic devices , suggesting that its targets could be the organic materials used in these devices.
Mode of Action
It is known that this compound is used in the synthesis of materials for oled screens and electronic devices , indicating that it may interact with other compounds to form complex structures that exhibit desirable electronic properties.
Biochemical Pathways
Given its use in the synthesis of materials for oled screens and electronic devices , it is likely involved in pathways related to electronic conduction and light emission.
Pharmacokinetics
As a synthetic compound used in the production of electronic devices
Result of Action
Given its use in the synthesis of materials for oled screens and electronic devices , it can be inferred that its action results in the formation of materials with specific electronic and optical properties.
Eigenschaften
IUPAC Name |
2-bromo-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOODLDGRGXOSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94994-62-4 | |
| Record name | 2-Bromo-9-phenylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
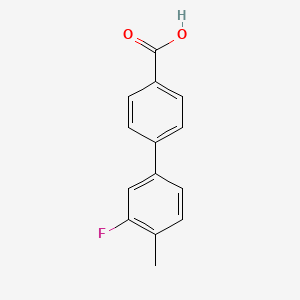
![2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1532482.png)


